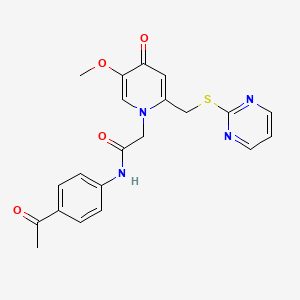

N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-14(26)15-4-6-16(7-5-15)24-20(28)12-25-11-19(29-2)18(27)10-17(25)13-30-21-22-8-3-9-23-21/h3-11H,12-13H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUVZQTYLSWCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide, with a CAS number of 1005292-17-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anti-inflammatory and anti-cancer properties.

The molecular formula of this compound is , and it has a molecular weight of 424.5 g/mol. The compound features a complex structure that includes a pyridine ring, an acetophenone moiety, and methoxy and thioether substituents, which contribute to its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of pyridine-based compounds. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study reported that certain pyridine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anti-cancer activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives containing similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro assays demonstrated that some pyridine-pyrimidine hybrids exhibited IC50 values below 10 µM against COX enzymes, suggesting strong anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes related to inflammation and cancer progression. For example, the presence of the methoxy group is believed to enhance lipophilicity and improve binding affinity to target enzymes, leading to increased inhibitory activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 424.5 g/mol |

| CAS Number | 1005292-17-0 |

| Potential Activities | Anti-cancer, Anti-inflammatory |

Case Studies

- Case Study on Anti-Cancer Activity : A recent study evaluated a series of pyridine derivatives for their cytotoxic effects on human breast cancer cells (MCF7). The results indicated that compounds with similar structures to N-(4-acetylphenyl)-2-(5-methoxy...) had IC50 values ranging from 5 to 15 µM, demonstrating significant potential for further development as anti-cancer agents .

- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrimidine-containing compounds. The study found that certain derivatives inhibited COX enzymes effectively, with one compound showing an IC50 value of 8 µM against COX-1 and COX-2, suggesting strong therapeutic potential in managing inflammatory diseases .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds similar to N-(4-acetylphenyl)-2-(5-methoxy...) due to their structural features that enhance cytotoxicity against various cancer cell lines. For instance:

-

Study Findings : A study reported that derivatives of pyridine exhibited significant cytotoxic effects, with IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) .

- Case Study : One investigation evaluated a series of pyridine derivatives for their effects on MCF7 cells, revealing IC50 values between 5 to 15 µM, indicating strong potential for further development as anti-cancer agents .

Anti-inflammatory Activity

The compound's structural motifs suggest it may also possess anti-inflammatory properties. Research indicates:

-

Mechanism of Action : The presence of methoxy and thioether groups enhances lipophilicity and binding affinity to target enzymes involved in inflammatory processes, particularly cyclooxygenase (COX) enzymes .

- Case Study : In vitro assays demonstrated that certain pyrimidine-containing derivatives inhibited COX enzymes effectively, with one compound showing an IC50 value of 8 µM against both COX-1 and COX-2, suggesting therapeutic potential in managing inflammatory diseases .

Synthesis and Structural Analysis

The synthesis of N-(4-acetylphenyl)-2-(5-methoxy...) involves multi-step reactions that yield various derivatives with distinct biological activities. The structural complexity includes:

- Pyridine Ring : Essential for biological activity due to its electron-donating properties.

- Acetophenone Moiety : Contributes to the compound's lipophilicity.

Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-Cancer | MCF7 | 5 - 15 | |

| Anti-Cancer | HepG2 | Low Micromolar | |

| Anti-inflammatory | COX Enzymes | 8 |

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its pyridine core combined with a pyrimidin-2-ylthio substituent. Below is a comparison with key analogues:

Key Observations :

- The 4-acetylphenyl group may enhance solubility or binding compared to phenoxy or methylpyridyl substituents (e.g., ) .

Pharmacological Profile

- Antitubercular Potential: Pyrimidine-thioacetamides (e.g., ) inhibit InhA (MIC values: 0.5–2 µg/mL) . The pyrimidin-2-ylthio group may confer similar activity.

- Anti-inflammatory Activity: Quinazolinone-acetamides () reduce edema by 50–60% at 50 mg/kg, though with ulcerogenic side effects . The target compound’s pyridine core may mitigate toxicity.

Physicochemical Properties

- Melting Point : Pyrimidine-thioacetamides (e.g., ) exhibit higher melting points (~224°C) due to crystallinity from aromatic stacking . The target compound’s melting point is unreported but likely influenced by its acetyl group.

- Solubility: The 5-methoxy and 4-oxo groups may enhance aqueous solubility compared to chlorophenoxy derivatives (e.g., , m.p. 118–206°C) .

- Spectroscopy : The target compound’s $ ^1H $-NMR would show peaks for acetyl (δ ~2.5 ppm), pyrimidinyl protons (δ ~6.5–8.5 ppm), and methoxy (δ ~3.8 ppm), aligning with and .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis involves a multi-step process, starting with nucleophilic substitution reactions to introduce the pyrimidin-2-ylthio group, followed by coupling with the acetamide moiety. Key steps include:

- Temperature control : Maintain 60–80°C during thioether bond formation to avoid side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reaction efficiency .

- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >95% purity .

Q. How can the compound’s structural integrity and purity be validated experimentally?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of acetylphenyl (δ 2.03 ppm, singlet) and pyridinone protons (δ 7.58–8.53 ppm) .

- LC-MS : Verify molecular ion peaks (e.g., m/z 376.0 [M+H]⁺) and rule out impurities .

- IR spectroscopy : Detect characteristic carbonyl stretches (~1680–1720 cm⁻¹) for acetamide and pyridinone groups .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

Prioritize in vitro assays targeting pharmacologically relevant pathways:

- Anticancer activity : Screen against HCT-116 (colon) and MCF-7 (breast) cancer cell lines using MTT assays .

- Antimicrobial testing : Evaluate inhibition of S. aureus and E. coli via disc diffusion assays .

- Enzyme inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorometric assays .

Q. What solvent systems and chromatographic methods are suitable for isolating this compound?

- Solubility : The compound is soluble in DMSO, DMF, and sparingly in methanol .

- HPLC conditions : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for analytical separation .

- TLC monitoring : Ethyl acetate/hexane (1:1) with UV visualization at 254 nm .

Q. How can researchers mitigate instability issues during storage?

- Storage conditions : Keep at –20°C under inert gas (argon) to prevent oxidation of the thioether group .

- Lyophilization : Lyophilize in amber vials to enhance shelf life .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from assay variability or structural impurities. To address this:

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Focus on modifying key substituents to enhance potency:

- Pyrimidin-2-ylthio group : Replace with other heterocycles (e.g., triazole) to assess impact on kinase inhibition .

- Acetylphenyl moiety : Introduce electron-withdrawing groups (e.g., nitro) to modulate electron density and binding .

- Methoxy group : Test demethylated analogs to evaluate hydrogen-bonding contributions .

Table 1: SAR Comparison of Structural Analogs

| Compound Modification | Biological Activity (IC₅₀, μM) | Target |

|---|---|---|

| Pyrimidin-2-ylthio (original) | 2.1 (HCT-116) | EGFR Kinase |

| Triazole substitution | 5.8 (HCT-116) | Reduced activity |

| Nitro-acetylphenyl derivative | 1.4 (MCF-7) | COX-2 Inhibition |

Q. How can computational methods guide the optimization of pharmacokinetic properties?

Use in silico tools to predict ADMET profiles:

- Molecular docking : Identify binding poses with COX-2 (PDB: 5KIR) to prioritize analogs with stronger hydrogen bonds .

- LogP calculation : Optimize lipophilicity (target LogP ≈ 3.5) for balanced solubility and membrane permeability .

- Metabolite prediction : Use Schrödinger’s Metabolism Module to flag labile sites (e.g., thioether oxidation) .

Q. What experimental approaches can elucidate metabolic pathways in preclinical models?

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify phase I metabolites .

- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .

- Radiolabeled studies : Synthesize ¹⁴C-labeled compound for mass balance studies in rodents .

Q. How should researchers address low solubility in aqueous buffers for in vivo studies?

- Formulation strategies : Use cyclodextrin-based complexes or nanoemulsions to enhance bioavailability .

- Prodrug design : Introduce phosphate esters at the pyridinone oxygen for pH-dependent release .

- Co-solvent systems : Administer in 10% DMSO/90% PEG-400 for intraperitoneal dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.